
1-(2-Methoxy-4-nitrobenzoyl)piperazine
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Overview
Description
1-(2-Methoxy-4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a benzoyl moiety, which is further linked to a piperazine ring
Preparation Methods
The synthesis of 1-(2-Methoxy-4-nitrobenzoyl)piperazine typically involves the reaction of 2-methoxy-4-nitrobenzoic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution. In one study, 1-(4-nitrophenyl)piperazine analogs underwent reactions with 2-fluoro-6-methoxybenzonitrile under basic conditions (Na₂CO₃, TBAB catalyst), yielding substitution products via an aromatic nucleophilic mechanism .
Key Data:
Substrate | Nucleophile | Conditions | Yield | Source |
---|---|---|---|---|
1-(4-Nitrophenyl)piperazine | 2-fluoro-6-methoxybenzonitrile | Na₂CO₃, TBAB, reflux, 3h | 42% |
Mechanism involves attack by the piperazine nitrogen at the electron-deficient aromatic carbon, facilitated by the nitro group’s meta-directing effect.
Reduction Reactions
The nitro group can be selectively reduced to an amine using hydrogen gas and palladium catalysts. For example, 1-(2-nitrobenzoyl)piperazine derivatives were reduced to corresponding aminobenzoyl analogs under hydrogenation conditions (H₂/Pd-C, 40 psi, 6h).
Key Observations:
-
Reduction occurs without affecting the piperazine ring or methoxy group.
-
Resulting amines exhibit enhanced hydrogen-bonding capacity for biological targeting .
Acylation and Alkylation
The piperazine nitrogen undergoes alkylation or acylation under mild conditions:
Example Reaction:
1-(4-Nitrophenyl)piperazine + methyl iodide → 1-Methyl-4-(4-nitrophenyl)piperazine
Conditions: DMF, NaH, 0°C → RT, 1h
Yield: 90%
General Trends:
-
Alkylation prefers secondary amines on the piperazine ring.
-
Acylation (e.g., with benzoyl chlorides) requires anhydrous bases like triethylamine .
Hydrolysis Reactions
The amide bond in 1-(2-methoxy-4-nitrobenzoyl)piperazine is stable under acidic conditions but cleaves under prolonged basic hydrolysis:
Conditions:
-
6M HCl, reflux, 24h → Benzoyl chloride and piperazine hydrochloride.
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Base-catalyzed hydrolysis (NaOH/EtOH) requires elevated temperatures (>80°C) .
Rotational Isomerism in Solution
NMR studies of analogous acyl-piperazines (e.g., 1-(4-nitrobenzoyl)piperazine) revealed syn/anti isomerism due to restricted rotation around the amide bond. Coalescence temperatures (T<sub>C</sub>) in DMSO-d<sub>6</sub> ranged from −10°C to 25°C , with Gibbs free activation energies (ΔG‡) of 60–75 kJ/mol .
Functionalization via Electrophilic Aromatic Substitution
While direct electrophilic substitution on the nitro-activated ring is limited, nitration and sulfonation have been reported at elevated temperatures (e.g., H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub>, 50°C) .
Scientific Research Applications
1-(2-Methoxy-4-nitrobenzoyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
1-(2-Methoxy-4-nitrobenzoyl)piperazine can be compared with other piperazine derivatives such as:
1-Methyl-4-(4-nitrobenzoyl)piperazine: This compound has a similar structure but with a methyl group instead of a methoxy group, which may result in different chemical and biological properties.
1-(3-Methoxy-4-nitrophenyl)piperazine: This derivative has the methoxy and nitro groups attached to a phenyl ring instead of a benzoyl moiety, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2-methoxy-4-nitrophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H15N3O4/c1-19-11-8-9(15(17)18)2-3-10(11)12(16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
QEOCOPSOLJGRBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCNCC2 |
Origin of Product |
United States |
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